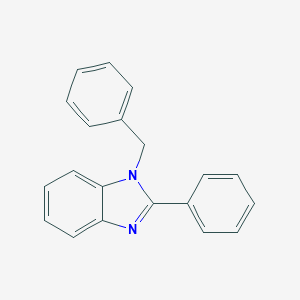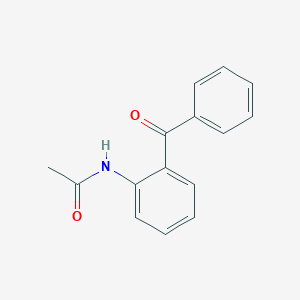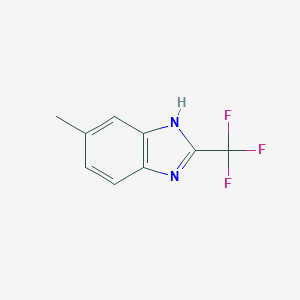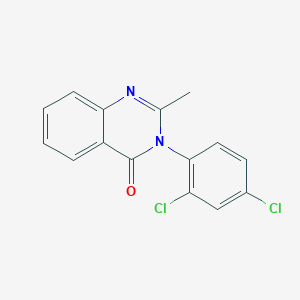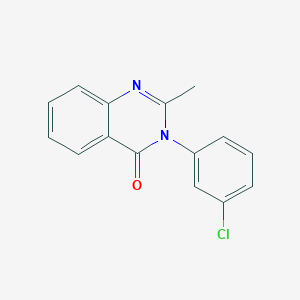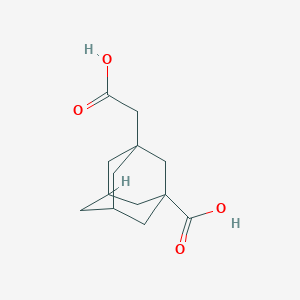![molecular formula C17H23ClN2O B187787 4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole CAS No. 5361-03-5](/img/structure/B187787.png)
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, commonly known as SR141716A, is a synthetic cannabinoid receptor antagonist. SR141716A has been extensively studied due to its potential therapeutic applications in various medical conditions.
Mécanisme D'action
SR141716A acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the central nervous system and are involved in the regulation of various physiological processes, including appetite, pain sensation, and addiction. By blocking CB1 receptors, SR141716A can modulate these physiological processes.
Effets Biochimiques Et Physiologiques
SR141716A has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. This effect is thought to be due to the blockade of CB1 receptors in the hypothalamus, which regulates appetite. SR141716A has also been shown to reduce drug-seeking behavior in animal models of addiction. This effect is thought to be due to the blockade of CB1 receptors in the mesolimbic dopamine system, which is involved in the reward pathway. In addition, SR141716A has been shown to have analgesic effects in animal models of pain. This effect is thought to be due to the blockade of CB1 receptors in the spinal cord, which is involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
SR141716A has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of CB1 receptors, which allows for the specific modulation of CB1 receptor activity. Another advantage is that it has been extensively studied, which allows for the comparison of results across studies. One limitation is that it has a relatively short half-life, which requires frequent dosing in animal studies. Another limitation is that it has poor solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several future directions for the study of SR141716A. One direction is the investigation of its potential therapeutic applications in other medical conditions, such as anxiety and depression. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, the development of more potent and selective CB1 receptor antagonists may provide new insights into the role of CB1 receptors in various physiological processes.
Méthodes De Synthèse
SR141716A was first synthesized in 1994 by Sanofi-Aventis. The synthesis method involves the reaction of 1,3-dimethyl-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with 6-bromo-1-hexanol in the presence of a base. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
SR141716A has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potential therapeutic effects in obesity, addiction, and pain management. SR141716A has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SR141716A has been shown to have analgesic effects in animal models of pain.
Propriétés
Numéro CAS |
5361-03-5 |
|---|---|
Nom du produit |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
Formule moléculaire |
C17H23ClN2O |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C17H23ClN2O/c1-13-15(14(2)20-19-13)9-5-3-4-8-12-21-17-11-7-6-10-16(17)18/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,19,20) |
Clé InChI |
HJDKLFGKGSQQNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
SMILES canonique |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)
